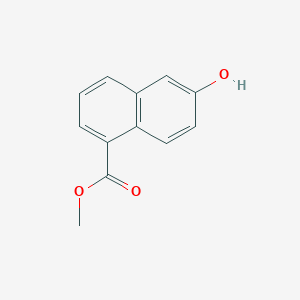

Methyl 6-hydroxy-1-naphthoate

Description

Significance of Naphthoate Esters in Contemporary Chemical Science

Naphthoate esters, a class of organic compounds characterized by a naphthalene (B1677914) ring substituted with an ester group, are of considerable importance in contemporary chemical science. cymitquimica.com They serve as versatile building blocks in organic synthesis for the creation of more complex molecules. cymitquimica.comchemimpex.com Their applications are wide-ranging, extending into the fields of pharmaceuticals, agrochemicals, dyes, and materials science. cymitquimica.comchemimpex.comresearchgate.net

In materials science, certain naphthoate derivatives are crucial monomers for producing high-performance materials such as liquid crystal polyesters, which are valued for their exceptional thermal resistance and mechanical properties. researchgate.netresearchgate.net Naphthoic acid esters are also investigated for their potential use as plasticizers in polymer compositions. google.com In the realm of medicinal chemistry, derivatives of naphthoate esters have demonstrated significant biological activities, including potential anticancer and antimicrobial properties. smolecule.comnih.gov Furthermore, specialized naphthoate esters, such as 8-phenylethynyl-1-naphthoate, have been developed as novel leaving groups for specific chemical reactions, like gold(I)-catalyzed glycosylation, highlighting their role in advancing synthetic methodologies. researchgate.net

Historical Context and Evolution of Research on 6-hydroxynaphthoate Derivatives

The study of hydroxynaphthoate (B12740854) derivatives is built upon foundational research into the synthesis and reactions of hydroxynaphthoic acids. A key historical reaction is the Kolbe-Schmitt reaction, which has been applied to synthesize compounds like 2-hydroxy-6-naphthoic acid from 2-naphthol. researchgate.net Early preparative methods for naphthoate esters included the reaction of a naphthoyl chloride with an alcohol or the acid-catalyzed esterification of a naphthoic acid with an alcohol. orgsyn.org

Research into 6-hydroxynaphthoate derivatives has often been driven by the need for high-purity monomers for advanced polymers. researchgate.net This has led to a focus on developing efficient purification techniques for the parent compound, 6-hydroxy-1-naphthoic acid, and its subsequent esters. researchgate.net The direct synthesis of Methyl 6-hydroxy-1-naphthoate is achieved through the esterification of 6-hydroxy-1-naphthoic acid with methanol (B129727). chemicalbook.com One documented method involves using thionyl chloride in methanol, followed by refluxing to achieve the final product. chemicalbook.com The evolution of this research field showcases a progression from basic synthesis to the fine-tuning of molecular structures for specific, high-performance applications.

Fundamental Research Questions and Objectives Pertaining to Methyl 6-hydroxy-1-naphthoate

The primary research interest in Methyl 6-hydroxy-1-naphthoate lies in its function as a valuable chemical intermediate. chemimpex.com Its molecular structure, featuring both a hydroxyl group and a methyl ester on a naphthalene core, makes it a strategic building block for more complex organic molecules. chemimpex.com A fundamental objective is to utilize this compound in the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com

A significant area of research focuses on the reactivity of the hydroxyl group, which allows for further chemical transformations such as acylation and esterification, enabling the construction of diverse molecular architectures. chemimpex.com This positions Methyl 6-hydroxy-1-naphthoate as a key component in drug discovery and development programs. chemimpex.com Another critical research objective is its application as a monomer in the synthesis of specialized polymers. This necessitates the development of synthetic routes that yield the compound with very high purity, as the quality of the resulting polymer is directly dependent on the purity of the monomer. researchgate.net Therefore, research questions often revolve around optimizing reaction conditions to maximize yield and purity, and characterizing the resulting material properties.

Chemical Compound Data

Table 1: Properties of Methyl 6-hydroxy-1-naphthoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 90162-13-3 | chemimpex.comchemicalbook.comfluorochem.co.uk |

| Molecular Formula | C₁₂H₁₀O₃ | chemimpex.comchemicalbook.comfluorochem.co.uknih.gov |

| Molecular Weight | 202.21 g/mol | chemimpex.comchemicalbook.comnih.gov |

| IUPAC Name | methyl 6-hydroxynaphthalene-1-carboxylate | fluorochem.co.uk |

| Canonical SMILES | COC(=O)c1cccc2cc(O)ccc12 | fluorochem.co.uk |

| InChI Key | QBWXQZHHVDIJSF-UHFFFAOYSA-N | fluorochem.co.uk |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Methyl 6-hydroxy-1-naphthoate |

| 6-hydroxy-1-naphthoic acid |

| 2-hydroxy-6-naphthoic acid |

| 2-naphthol |

| 8-phenylethynyl-1-naphthoate |

| Methanol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWXQZHHVDIJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463698 | |

| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90162-13-3 | |

| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Chemical Transformations of Methyl 6 Hydroxy 1 Naphthoate

Coordination Chemistry and Ligand Development from Methyl 6-hydroxy-1-naphthoate

The structure of Methyl 6-hydroxy-1-naphthoate, featuring both a phenolic hydroxyl group and a carbonyl oxygen on the ester, presents favorable sites for coordination with metal ions. This dual functionality allows it to act as a versatile ligand in the development of metal complexes with potential applications in catalysis and materials science.

Methyl 6-hydroxy-1-naphthoate can function as a bidentate ligand, coordinating to a central metal ion through the oxygen atoms of the phenolic hydroxyl group and the carbonyl group of the ester. This chelation forms a stable six-membered ring with the metal ion, a favored configuration in coordination chemistry that enhances the stability of the resulting complex. The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which forms a strong covalent bond with the metal center. Simultaneously, the carbonyl oxygen can coordinate via a dative bond, where the lone pair of electrons on the oxygen is donated to an empty orbital of the metal ion.

While specific studies on the coordination of Methyl 6-hydroxy-1-naphthoate are not extensively detailed in the available literature, the coordination behavior of analogous compounds, such as other hydroxy-naphthoic acid derivatives and Schiff bases derived from hydroxyl-naphthaldehydes, provides significant insights. For instance, new series of transition metal complexes with ligands derived from 3-hydroxy-2-naphthoic acid have been synthesized and characterized, demonstrating the propensity of this class of compounds to form stable complexes with ions like Mn(II), Fe(II), Co(II), and Ni(II). tandfonline.com In these complexes, coordination typically involves the hydroxyl oxygen and the carboxylate oxygen, analogous to the phenolic and carbonyl oxygens in Methyl 6-hydroxy-1-naphthoate.

The general principles of metal-ligand coordination chemistry suggest that the stability and geometry of the resulting complexes would depend on the nature of the metal ion, including its size, charge, and electronic configuration. nih.gov For example, transition metals with their partially filled d-orbitals are particularly adept at forming stable complexes with such oxygen-donating ligands.

Table 1: Potential Coordination Modes of Methyl 6-hydroxy-1-naphthoate

| Functional Group | Coordination Atom | Bonding Type |

| Phenolic Hydroxyl | Oxygen | Covalent (after deprotonation) |

| Ester Carbonyl | Oxygen | Dative |

Metal complexes derived from ligands analogous to Methyl 6-hydroxy-1-naphthoate, particularly Schiff base complexes, have demonstrated significant catalytic activity in a variety of organic transformations. mdpi.comresearchgate.netnih.gov These complexes often serve as efficient and selective catalysts due to the ability of the central metal ion to exist in multiple oxidation states and to coordinate with reactant molecules, thereby activating them for reaction.

For example, Schiff base metal complexes have been successfully employed as catalysts in oxidation reactions. The catalytic oxidation of toluene has been studied using Mn(III) and Fe(III) Schiff base complexes supported on layered double hydroxides. researchgate.net These catalysts showed good conversion of toluene and high selectivity for benzaldehyde. researchgate.net The catalytic system's efficiency is attributed to the redox properties of the metal center, which is fine-tuned by the coordinating ligand.

In the context of complexes derived from Methyl 6-hydroxy-1-naphthoate, one could anticipate potential catalytic applications in reactions such as:

Oxidation Reactions: The metal center could facilitate the transfer of oxygen atoms to a substrate.

Reduction Reactions: The complex might act as a catalyst for hydrogenation or other reduction processes.

Coupling Reactions: The metal complex could catalyze the formation of carbon-carbon or carbon-heteroatom bonds.

Table 2: Examples of Catalytic Applications of Analogous Metal Complexes

| Catalyst Type | Reaction | Substrate | Product | Reference |

| Supported Mn(III) and Fe(III) Schiff base complexes | Oxidation | Toluene | Benzaldehyde | researchgate.net |

| Cu(II) Schiff base complex | Claisen-Schmidt condensation | Aldehydes and Acetophenone | Chalcone derivatives | mdpi.com |

| Metal oxides from naphthoate-based complexes | Photocatalytic degradation | Methyl orange dye | Degraded products | tandfonline.com |

Photochemical and Photophysical Properties of Methyl 6-hydroxy-1-naphthoate and Its Conjugates

The naphthalene (B1677914) core of Methyl 6-hydroxy-1-naphthoate imparts it with interesting photochemical and photophysical properties. The extended π-system of the naphthalene ring is responsible for its absorption and emission of light, and these properties can be modulated by the substituent groups.

While specific studies on photoisomerization and energy transfer in dyads of Methyl 6-hydroxy-1-naphthoate are not prevalent, the principles can be inferred from studies on related aromatic systems. Photoisomerization involves a light-induced change in the structure of a molecule. In the context of naphthoate dyads, this could potentially occur through cis-trans isomerization if the naphthoate units are linked by a double bond, or through other structural rearrangements.

Energy transfer is a process where an excited state of one molecule (the donor) is transferred to another molecule (the acceptor). In a naphthoate dyad, if one naphthoate unit is excited by light, it could transfer this energy to the second unit. The efficiency of this process would depend on the distance and orientation between the two naphthoate units, as well as the spectral overlap between the emission of the donor and the absorption of the acceptor. Such phenomena are crucial in the design of molecular photoswitches and light-harvesting systems. rsc.org

Upon absorption of ultraviolet light, Methyl 6-hydroxy-1-naphthoate is promoted to an electronically excited state. The fate of this excited state is governed by several dynamic processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay back to the ground state. Fluorescence spectroscopy is a powerful tool to probe these excited-state dynamics.

The fluorescence properties of hydroxynaphthoic acid derivatives are known to be sensitive to their environment, such as the polarity of the solvent and the presence of proton acceptors or donors. nih.gov For instance, studies on 4-nitro-1-hydroxy-2-naphthoic acid have shown that the dynamics of excited-state proton transfer (ESPT) are significantly altered in micellar environments. nih.gov In the case of Methyl 6-hydroxy-1-naphthoate, an intramolecular ESPT from the phenolic hydroxyl group to the carbonyl oxygen could potentially occur in the excited state, leading to the formation of a keto-tautomer with different fluorescence characteristics.

The excited-state deprotonation of 2-naphthol, a related compound, has been extensively studied and is known to be influenced by the presence of proton-accepting anions in the solution. researchgate.net Similar effects could be expected for Methyl 6-hydroxy-1-naphthoate, where the acidity of the phenolic proton is enhanced in the excited state.

Table 3: Key Photophysical Parameters and Phenomena

| Parameter/Phenomenon | Description | Relevance to Methyl 6-hydroxy-1-naphthoate |

| Absorption Maximum (λmax) | Wavelength at which the molecule absorbs light most strongly. | Expected in the UV region due to the naphthalene chromophore. |

| Fluorescence Emission Maximum (λem) | Wavelength at which the molecule emits light most strongly. | The position and intensity are sensitive to the environment. |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Indicates the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state. | Provides information on the rates of radiative and non-radiative decay processes. |

| Excited-State Proton Transfer (ESPT) | Transfer of a proton in the electronically excited state. | Potentially from the phenolic -OH to the carbonyl C=O. |

Applications in Advanced Organic Synthesis and Materials Science

Methyl 6-hydroxy-1-naphthoate as a Versatile Building Block in Complex Molecule Synthesis

The unique chemical structure of Methyl 6-hydroxy-1-naphthoate, featuring reactive sites at the hydroxyl and ester functionalities, positions it as a strategic precursor for the synthesis of intricate organic molecules. nih.gov Its naphthalene (B1677914) framework provides a rigid scaffold upon which complex stereochemistry and further functionalization can be built.

While direct examples of stereoselective syntheses starting from Methyl 6-hydroxy-1-naphthoate are not extensively documented in publicly available literature, its structural motifs are present in several classes of bioactive natural products, such as arylnaphthalene lignans. The synthesis of these compounds often requires precise control of stereochemistry. For instance, the asymmetric synthesis of lignans like Justicidin B and Taiwanin C involves the creation of specific stereocenters adjacent to a naphthalene core. Methodologies such as transition metal-catalyzed cross-coupling reactions and enantioselective cyclizations are employed to achieve the desired stereoisomers. frontiersin.org The principles of these synthetic strategies could be applied to derivatives of Methyl 6-hydroxy-1-naphthoate to access novel, enantiomerically pure bioactive compounds.

Arylnaphthalene lignans, many of which possess a lactone ring fused to the naphthalene system, have garnered significant interest due to their potential as antitumor agents, acting as inhibitors of topoisomerase I and IIα. nih.gov The general synthetic approach to these molecules often involves the construction of the naphthalene ring through annulation reactions or the functionalization of a pre-existing naphthalene scaffold. frontiersin.org Methyl 6-hydroxy-1-naphthoate could serve as a valuable starting material in these synthetic campaigns, with the hydroxyl and ester groups providing handles for the introduction of further complexity and the formation of the characteristic lactone ring.

Dibenzocyclooctadiene lignans, another class of bioactive compounds, feature a complex, stereochemically rich eight-membered ring fused to two phenyl rings. nih.govnih.govresearchgate.netresearchgate.net The synthesis of these molecules is a significant challenge, often requiring multi-step sequences with careful control of stereochemistry. While not directly employing Methyl 6-hydroxy-1-naphthoate, the synthetic strategies developed for these complex natural products highlight the importance of functionalized naphthalene precursors in the construction of intricate molecular architectures.

The reactivity of the hydroxyl and ester groups of Methyl 6-hydroxy-1-naphthoate makes it a suitable precursor for the synthesis of various heterocyclic systems. The hydroxyl group can be readily converted into an ether or undergo condensation reactions, while the ester can be hydrolyzed, reduced, or converted into an amide. These transformations open up pathways to a variety of fused and appended heterocyclic rings.

A notable example is the use of Methyl 6-hydroxy-1-naphthoate in the synthesis of nitrogen-containing heterocycles. In one documented approach, the hydroxyl group is reacted with a boronic acid in a copper-catalyzed C-O coupling reaction to form an aryloxy ether. Subsequent manipulation of the ester group can lead to the formation of quinoline and quinazoline derivatives. google.com These heterocyclic scaffolds are prevalent in many biologically active compounds and pharmaceuticals.

The general reactivity of the naphthalene core, coupled with the functional handles of the hydroxyl and ester groups, allows for the potential synthesis of a wide range of other heterocyclic systems. For instance, condensation of the hydroxyl group with appropriate reagents could lead to the formation of naphthofurans or naphthopyrans. Similarly, conversion of the ester to a thioester or an amine could provide access to naphthothiazoles or naphthoxazoles.

Development of Functional Materials and Polymers Incorporating Naphthoate Moieties

The incorporation of rigid, aromatic structures like the naphthalene moiety into polymers is a well-established strategy for enhancing their thermal and mechanical properties. Methyl 6-hydroxy-1-naphthoate, and its parent acid, 6-hydroxy-1-naphthoic acid, are valuable monomers in the synthesis of high-performance polymers, particularly liquid crystalline polymers.

The inclusion of the 1,6-disubstituted naphthalene unit from Methyl 6-hydroxy-1-naphthoate into a polyester chain introduces rigidity and linearity, which can lead to significant improvements in the thermal stability and mechanical strength of the resulting material. While specific data for polymers derived solely from this monomer is limited, the properties of copolyesters containing the related 6-hydroxy-2-naphthoic acid (HNA) provide valuable insights. These polymers are known for their exceptional thermal resistance and mechanical properties. nih.gov

The thermal stability of such polymers is attributed to the high decomposition temperature of the aromatic naphthalene rings. Copolyesters containing hydroxynaphthoic acid moieties generally exhibit high glass transition temperatures (Tg) and melting temperatures (Tm). For example, copolyesters of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid have glass transition temperatures that can exceed 100°C.

Table 1: Comparison of Thermal Properties of Aromatic Polyesters

| Polymer/Copolymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

| Poly(4-hydroxybenzoic acid) | High (intractable) | >500°C |

| Copolymers of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid | ~100-130°C | 250-280°C |

Note: Data is for the related 2,6-isomer and serves as a reference.

Thermotropic liquid crystalline polymers (LCPs) are a class of materials that exhibit ordered, liquid crystal phases in the melt. This property allows them to be processed with a high degree of molecular orientation, resulting in materials with outstanding mechanical properties and dimensional stability. The rigid, rod-like nature of the 6-hydroxy-1-naphthoate unit makes it an excellent candidate for inclusion in LCPs.

The incorporation of non-linear or "kinked" monomers is a common strategy to disrupt the crystallinity of wholly aromatic polyesters, thereby lowering their melting points to a processable range while maintaining the liquid crystalline nature of the melt. While the 1,6-disubstitution pattern of Methyl 6-hydroxy-1-naphthoate is more linear than some other comonomers, its inclusion in a polymer chain can still influence the packing of the polymer chains and affect the transition temperatures.

The stability of the nematic mesophase, a common liquid crystal phase, is influenced by the molecular geometry of the polymer backbone. The introduction of naphthoic acid units into a liquid crystal system has been shown to increase the nematic-to-isotropic transition temperature (TNI). This increase in TNI is attributed to the increased order and rigidity imparted by the naphthalene ring system. The length and rigidity of the mesogenic units are key factors in determining the stability and type of liquid crystalline phase.

Biological Activity and Mechanistic Investigations of Methyl 6 Hydroxy 1 Naphthoate Analogues

Evaluation of Antimicrobial Properties and Efficacy against Bacterial Strains

Analogues of Methyl 6-hydroxy-1-naphthoate have demonstrated noteworthy antimicrobial properties, with their efficacy being particularly pronounced against a range of bacterial strains. Research into 2-hydroxynaphthalene-1-carboxanilides, which share a core structural motif with Methyl 6-hydroxy-1-naphthoate, has revealed significant antibacterial activity.

A study investigating a series of these compounds against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), identified several potent derivatives. For instance, N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide exhibited specific antistaphylococcal activity with a minimum inhibitory concentration (MIC) of 54.9 µM. nih.goviapchem.org More broadly active compounds included 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide and 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, which were effective against a spectrum of bacteria and mycobacteria, with MIC values ranging from 0.3 to 92.6 µM. nih.goviapchem.org Notably, one of these compounds also showed activity against E. coli with an MIC of 23.2 µM. nih.goviapchem.org

The antibacterial activity of amidoalkyl naphthol derivatives synthesized from 2,7-dihydroxynaphthalene has also been evaluated. These compounds showed considerable activity against Bacillus subtilis and E. coli when compared to the standard drug ciprofloxacin. wum.edu.pk The following table summarizes the antimicrobial activity of selected hydroxynaphthalene derivatives.

| Compound Name | Test Organism | Activity (MIC in µM) |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | S. aureus (MRSA) | 54.9 |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria/mycobacteria | 0.3 - 92.6 |

| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria/mycobacteria | 0.3 - 92.6 |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli | 23.2 |

Structure-Activity Relationships for Antibacterial Potency

The antibacterial potency of Methyl 6-hydroxy-1-naphthoate analogues is significantly influenced by their molecular structure. Studies on 2-hydroxynaphthalene-1-carboxanilides have elucidated several key structure-activity relationships (SAR). nih.gov A crucial element for activity is the presence of a free hydroxyl group on the naphthalene (B1677914) ring, or a substituent that can form bonds with biological targets. nih.gov The amide bridge connecting the naphthalene and phenyl rings is also considered an important structural feature. nih.gov

The substitution pattern on the anilide (phenyl) ring plays a critical role in determining the antibacterial efficacy. It has been observed that compounds bearing a trifluoromethyl group at the meta-position of the anilide ring exhibit enhanced activity. nih.goviapchem.org Furthermore, lipophilicity, expressed as the logarithm of the capacity factor (log k), and the electronic properties of the anilide substituent, represented by the Hammett σ parameter, are key determinants of potency. Effective compounds tend to have a log k in the range of 0.31 to 0.34 and a calculated σ parameter for the anilide substituent greater than 0.59. nih.goviapchem.org

Mechanistic Insights into Antimicrobial Action

The precise mechanisms through which Methyl 6-hydroxy-1-naphthoate analogues exert their antimicrobial effects are multifaceted and can involve both membrane disruption and intracellular targeting. nih.gov For related hydroxynaphthalene derivatives, one of the proposed mechanisms involves their function as Michael acceptors, which allows them to react with nucleophilic biomolecules within the bacterial cell, leading to cellular dysfunction. nih.goviapchem.org

The disruption of the bacterial cell membrane is another potential mechanism of action. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. frontiersin.org Additionally, some antimicrobial peptides, which share some functional similarities with these synthetic compounds, are known to have intracellular mechanisms of action. nih.gov

Anticancer Activity and Cellular Mechanisms of Cytotoxicity

Analogues of Methyl 6-hydroxy-1-naphthoate have emerged as a promising class of compounds with significant anticancer potential, demonstrating cytotoxic effects against various malignant cell lines. Their mechanisms of action often involve the induction of programmed cell death, or apoptosis, and interference with key cellular signaling pathways.

Induction of Apoptosis in Malignant Cell Lines

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis. For instance, a novel analogue of 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid has been shown to induce apoptosis in both retinoid-resistant and retinoid-sensitive cancer cell lines. nih.gov This induction of apoptosis is often preceded by the expression of the transcription factor TR3 and a loss of mitochondrial membrane potential. nih.gov

Similarly, naphthoquinone derivatives, which are structurally related to the target compound, have been shown to induce apoptosis in human gastric cancer cells. nih.gov This process is often mediated by the generation of reactive oxygen species (ROS) and involves the mitochondrial pathway, characterized by the release of cytochrome c. nih.govresearchgate.net The novel histone deacetylase inhibitor, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), which contains a naphthalene moiety, exhibits potent antitumor activity by inducing cytochrome c release-mediated apoptosis in renal cell carcinoma cells. nih.govresearchgate.net This apoptotic process is associated with significant caspase activation and the suppression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

The table below summarizes the pro-apoptotic effects of selected naphthalene derivatives in different cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Key Apoptotic Events |

| 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid analogue | Leukemia, Breast, Lung, Prostate | TR3 expression, Loss of mitochondrial membrane potential |

| 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone | Gastric Cancer | ROS generation, Mitochondrial-related apoptosis |

| N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) | Renal Cell Carcinoma | Cytochrome c release, Caspase activation, Bcl-2 suppression |

Interaction with Cellular Targets (e.g., Protein Kinases, Histone Deacetylase Inhibition)

The cytotoxic effects of Methyl 6-hydroxy-1-naphthoate analogues can also be attributed to their interaction with specific cellular targets, including protein kinases and histone deacetylases (HDACs). wikipedia.org

Protein Kinase Inhibition: Naphthalene-based compounds have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, N-phenyl-N'-naphthylureas have been characterized as inhibitors of p38 kinase. nih.gov Furthermore, novel naphthoquinone derivatives have been discovered as potent inhibitors of the M2 isoform of pyruvate kinase (PKM2), an enzyme highly expressed in cancer cells. nih.gov The inhibition of these kinases can disrupt signaling cascades involved in cancer cell proliferation and survival.

Histone Deacetylase Inhibition: Histone deacetylases are enzymes that play a critical role in the epigenetic regulation of gene expression. wikipedia.org Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis. wikipedia.org As mentioned earlier, the naphthalene-containing compound HNHA is a novel HDAC inhibitor with potent antitumor activity. nih.govresearchgate.net This highlights the potential for hydroxynaphthoic acid derivatives to be developed as effective HDAC inhibitors for cancer therapy.

Enzyme Inhibition Studies and Pharmacological Relevance

Beyond their antimicrobial and anticancer activities, analogues of Methyl 6-hydroxy-1-naphthoate have been investigated for their ability to inhibit other enzymes of pharmacological relevance. One such area of interest is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.

Chalcone-like derivatives of 6-hydroxy-3,4-dihydronaphthalenone, which are structurally similar to Methyl 6-hydroxy-1-naphthoate, have been synthesized and evaluated as tyrosinase inhibitors. nih.gov Several of these compounds displayed remarkable inhibitory activity against mushroom tyrosinase. The most potent derivative, 6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, exhibited an IC50 value of 8.8 µM, which was slightly more potent than the reference inhibitor, kojic acid (IC50 = 9.7 µM). nih.gov

Kinetic studies revealed that this potent derivative acts as a competitive inhibitor of tyrosinase. nih.gov Molecular docking studies suggested that the inhibitor forms a stable complex with the enzyme, primarily through interactions with the two copper ions present in the active site. nih.gov The pharmacological relevance of tyrosinase inhibitors lies in their potential application in the fields of medicine and cosmetics for conditions associated with hyperpigmentation, as well as in the food industry to prevent enzymatic browning. nih.gov

Monoamine Oxidase (MAO) Inhibition by Naphthoate Derivatives

Naphthoate derivatives have emerged as a significant class of compounds with inhibitory activity against monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. Research has demonstrated that these derivatives can exhibit potent and selective inhibition of both MAO-A and MAO-B isoforms.

A novel series of naphthamide derivatives, for instance, has been synthesized and evaluated for their MAO inhibitory potential. mdpi.comelsevierpure.commdpi.com Within this series, certain compounds displayed promising inhibitory activities. Compound 2c was identified as a potent MAO-A inhibitor with an IC50 value of 0.294 µM and a selectivity index (SI) of 6.02 for MAO-A. mdpi.comelsevierpure.com Conversely, compound 2g showed the most potent inhibition of MAO-B, with an IC50 value of 0.519 µM and a selectivity index of 2.94 for MAO-B. mdpi.comelsevierpure.com Kinetic and reversibility studies revealed that these potent compounds act as competitive and reversible MAO inhibitors. elsevierpure.com

Furthermore, studies on 1,4-naphthoquinones have also highlighted their role as MAO inhibitors. nih.gov Notably, 5,8-dihydroxy-1,4-naphthoquinone was found to be the most potent inhibitor of MAO-B with an IC50 value of 0.860 μM. nih.gov Another related compound, shikonin, was shown to inhibit both MAO-A and MAO-B with IC50 values of 1.50 and 1.01 μM, respectively. nih.gov Kinetic analyses of these 1,4-naphthoquinones suggest a competitive mode of inhibition, and their inhibitory action was found to be reversible by dialysis. nih.gov

These findings underscore the potential of the naphthalene scaffold in the design of novel MAO inhibitors, which could have therapeutic applications in neurological disorders such as depression and Parkinson's disease. chemicalbook.com

Table 1: MAO Inhibitory Activity of Selected Naphthoate and Naphthoquinone Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Inhibition Mode |

| Naphthamide 2c | MAO-A | 0.294 | 6.02 (for MAO-A) | Competitive, Reversible |

| Naphthamide 2g | MAO-B | 0.519 | 2.94 (for MAO-B) | Competitive, Reversible |

| 5,8-dihydroxy-1,4-naphthoquinone | MAO-B | 0.860 | - | Competitive, Reversible |

| Shikonin | MAO-A | 1.50 | - | Competitive, Reversible |

| Shikonin | MAO-B | 1.01 | - | Competitive, Reversible |

Cholinesterase Inhibition and Neurological Implications

Derivatives of naphthalene have also been investigated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. This inhibitory activity is of significant interest for the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease. chemistryviews.org

In a study of novel naphthamide derivatives, most compounds exhibited weak inhibitory activity against cholinesterases. elsevierpure.commdpi.com However, compounds 2a and 2h showed some activity against butyrylcholinesterase (BChE). mdpi.comelsevierpure.com In contrast, a new naphthalene derivative, compound 3a , demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and BChE, with IC50 values of 12.53 µM and 352.42 µM, respectively. mdpi.com In vivo studies with this compound showed a significant reduction in AChE levels in the brains of mice. mdpi.com

Furthermore, a series of 1,8-naphthyridine derivatives have been synthesized and shown to be effective inhibitors of both AChE and BChE. mdpi.com One compound from this series, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine-3-carboxylate (compound 14 ), not only inhibited cholinesterases but also demonstrated neuroprotective effects in cellular models of neurotoxicity. mdpi.com This compound was shown to protect neuronal cells from stressors implicated in the pathology of Alzheimer's disease, such as okadaic acid and amyloid-beta peptide. mdpi.com

Naphtho-triazole derivatives have also been evaluated for their cholinesterase inhibitory and anti-inflammatory activities. nih.gov While some thienobenzo-triazoles were found to be good inhibitors of cholinesterases, the naphtho-triazoles generally showed more potent anti-inflammatory effects. nih.gov However, one naphtho-triazole, compound 3 , exhibited both cholinesterase inhibition and anti-inflammatory activity, suggesting a potential dual-action therapeutic approach. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Naphthalene Derivatives

| Compound | Target | IC50 (µM) |

| Naphthalene derivative 3a | AChE | 12.53 |

| Naphthalene derivative 3a | BChE | 352.42 |

Interaction with Key Biomolecules and Biological Systems

Protein Binding Affinity and Selectivity

The interaction of small molecules with proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Naphthalene-based compounds have been studied for their binding affinity to serum albumins, the most abundant proteins in blood plasma, which play a crucial role in the transport and disposition of drugs and other xenobiotics.

Studies on two new naphthalene-containing compounds, 4-hydroxy-6,7-dimethoxy-1-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (Compound A) and 4-hydroxy-6,7-dimethoxy-1-phenyl-2-naphthoic acid (Compound B), have provided insights into their binding mechanisms with human serum albumin (HSA). nih.gov The interaction between Compound A and HSA was found to be a mix of dynamic and static quenching, with hydrophobic interactions playing a dominant role. nih.gov In contrast, the binding of Compound B to HSA was determined to be static quenching, primarily driven by hydrogen bonds and van der Waals forces. nih.gov These interactions were found to be spontaneous and resulted in slight conformational changes in the HSA molecule. nih.gov

The binding of naphthol isomers to bovine serum albumin (BSA) has also been investigated. It was found that 1-naphthol inserts deeply into a hydrophobic cavity of BSA, while 2-naphthol is located in a more basic environment on the protein's surface, indicating that the position of the hydroxyl group influences the binding site and geometry. elsevierpure.com

Furthermore, research on a series of structurally related naphthoquinone derivatives tethered to carboxylic acids or pyridines has demonstrated substrate dependency and high selectivity in their binding to both BSA and HSA. nih.gov For example, the binding constant of BSA with one naphthoquinone derivative was approximately 594 times higher than with another structurally similar compound. nih.gov This highlights that even minor structural modifications can significantly alter the binding affinity and selectivity for serum albumin. nih.gov The binding of xenobiotic metabolites to specific cellular proteins is not random and this selective binding may be a key factor in their biological effects. nih.gov

Reactivity with Nucleic Acids and Lipids

The interaction of naphthalene derivatives with nucleic acids and lipids is an area of interest due to the potential for both therapeutic effects and toxicity.

Research into bifunctional naphthalene compounds has demonstrated their ability to interact with DNA. wisconsin.edu These compounds can be activated by UV light to form DNA interstrand cross-links (ICL), which covalently bind the two strands of DNA and can inhibit DNA replication and transcription. wisconsin.edu The efficiency of ICL formation was found to be influenced by both the electronic and steric effects of substituents on the naphthalene ring, as well as the nature of the leaving group. wisconsin.edu For instance, electron-withdrawing groups were found to facilitate the ICL reaction. wisconsin.edu

Hydroxylated naphthalenes also possess antioxidant properties, which are related to their reactivity. chemistryviews.org The antioxidant activity is governed by the generation and fate of intermediate naphthoxyl radicals. chemistryviews.org This reactivity suggests a potential to interact with and mitigate the effects of reactive oxygen species that can damage lipids and other biomolecules.

The reactivity of naphthalene derivatives with lipids has been explored in the context of lipid peroxidation, a process of oxidative degradation of lipids. wikipedia.org A histochemical method using 3-hydroxy-2-naphthoic acid hydrazide has been developed to detect lipid peroxidation in tissues. nih.gov This indicates that naphthoic acid derivatives can react with the carbonyl functions derived from lipid peroxidation. nih.gov This reactivity is relevant as lipid peroxidation is implicated in various pathological conditions. mdpi.com

Biotransformation Pathways and Environmental Fate

Microbial Degradation of Methylated Naphthalenes

Methylated naphthalenes, which are components of crude oil and petroleum products, are environmental pollutants of concern. nih.govwisconsin.edu Various microorganisms have evolved metabolic pathways to degrade these compounds, playing a crucial role in their environmental fate.

Under aerobic conditions, bacteria such as Pseudomonas putida CSV86 can utilize both 1- and 2-methylnaphthalene as a sole source of carbon and energy. nih.govwisconsin.edu The degradation of 1-methylnaphthalene by this bacterium proceeds via two main pathways. wisconsin.eduresearchgate.net In the first, the unsubstituted aromatic ring is hydroxylated by naphthalene dioxygenase to form a cis-dihydrodiol, which is further metabolized to methyl salicylate and methyl catechol before entering the central metabolism. wisconsin.eduresearchgate.net In the second "detoxification" pathway, the methyl group is hydroxylated to form 1-hydroxymethylnaphthalene, which is then oxidized to 1-naphthoic acid and excreted as a dead-end product. wisconsin.eduresearchgate.net The degradation of 2-methylnaphthalene also involves an initial dioxygenase-catalyzed oxidation of the aromatic ring. nih.gov

Anaerobic degradation of methylated naphthalenes has also been documented, particularly by sulfate-reducing bacteria. nih.gov In the absence of oxygen, the degradation of 2-methylnaphthalene is initiated by the addition of fumarate to the methyl group, forming naphthyl-2-methyl-succinic acid. nih.gov This intermediate is then converted to 2-naphthoic acid through several β-oxidation steps. nih.gov 2-Naphthoic acid is a central metabolite in the anaerobic degradation of both naphthalene and 2-methylnaphthalene. nih.govmorressier.com In some anaerobic pathways, naphthalene itself can be carboxylated to 2-naphthoic acid. nih.gov

Table 3: Key Enzymes and Intermediates in the Microbial Degradation of Methylated Naphthalenes

| Compound | Condition | Key Enzyme(s) | Key Intermediate(s) |

| 1-Methylnaphthalene | Aerobic | Naphthalene dioxygenase | cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, 1-Naphthoic acid |

| 2-Methylnaphthalene | Aerobic | Naphthalene dioxygenase | 4-Hydroxymethylcatechol |

| 2-Methylnaphthalene | Anaerobic | (putative) Naphthyl-2-methyl-succinate synthase | Naphthyl-2-methyl-succinic acid, 2-Naphthoic acid |

Identification of Metabolites and Degradation Products

The biodegradation of Methyl 6-hydroxy-1-naphthoate is anticipated to commence with the hydrolysis of the ester bond, a common initial step in the microbial degradation of esterified aromatic compounds. This reaction is catalyzed by carboxylic ester hydrolases, yielding 6-hydroxy-1-naphthoic acid and methanol (B129727) nih.govmdpi.com. Following this primary degradation step, the resulting 6-hydroxy-1-naphthoic acid is expected to undergo further microbial degradation through pathways analogous to those observed for other naphthalene derivatives.

Bacterial degradation of naphthoic acid and its hydroxylated analogues has been shown to proceed via several routes. For instance, the degradation of 1-methylnaphthalene by Pseudomonas putida CSV86 can lead to the formation of 1-naphthoic acid through a detoxification pathway involving the hydroxylation of the methyl group frontiersin.orgethz.ch. Subsequently, the degradation of the naphthoic acid core can occur. In the case of 2-hydroxy-1-naphthoic acid, the metabolic pathway in Stenotrophomonas maltophilia C6 involves transformation to naphthalene-1,2-diol nih.gov.

Fungal metabolism of naphthalene has been observed to yield a variety of oxidized products. For example, studies have shown that various fungi can metabolize naphthalene to form 1-naphthol, 2-naphthol, 1,2-naphthoquinone, and 1,4-naphthoquinone nih.gov. It is plausible that similar enzymatic reactions could be involved in the degradation of the 6-hydroxy-1-naphthoic acid intermediate.

Under anaerobic conditions, the degradation of naphthalene has been shown to be initiated by a carboxylation reaction, forming 2-naphthoic acid nih.govnih.gov. This is then followed by a series of ring reduction steps nih.gov. While the starting compound in this case is already a naphthoic acid derivative, the subsequent reductive degradation of the aromatic rings could represent a potential anaerobic fate for 6-hydroxy-1-naphthoic acid.

Based on these analogous pathways, a proposed metabolic sequence for Methyl 6-hydroxy-1-naphthoate would involve initial hydrolysis followed by enzymatic modification of the resulting 6-hydroxy-1-naphthoic acid. The specific metabolites formed will likely depend on the microbial species and the environmental conditions (aerobic vs. anaerobic).

Table 1: Potential Metabolites and Degradation Products of Methyl 6-hydroxy-1-naphthoate

| Compound Name | Molecular Formula | Proposed Formation Pathway | Reference Analogues |

| 6-Hydroxy-1-naphthoic acid | C₁₁H₈O₃ | Hydrolysis of the methyl ester group of the parent compound. | Methylparaben hydrolysis nih.gov |

| Methanol | CH₄O | Hydrolysis of the methyl ester group of the parent compound. | Methylparaben hydrolysis nih.gov |

| 1,6-Dihydroxynaphthalene | C₁₀H₈O₂ | Decarboxylation of 6-hydroxy-1-naphthoic acid. | Transformation of 4-hydroxybenzoic acid to phenol nih.gov |

| Naphthalene-1,6-dione | C₁₀H₆O₂ | Oxidation of 1,6-dihydroxynaphthalene. | Fungal metabolism of naphthalene to naphthoquinones nih.gov |

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of electron distribution and energy levels, which govern the chemical behavior of the compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and various electronic properties of molecules like Methyl 6-hydroxy-1-naphthoate. By calculating the electron density, DFT can predict the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net

DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. For aromatic systems such as the naphthoate core, these calculations can confirm the planarity and aromaticity of the ring system. Electronic properties such as the dipole moment, polarizability, and total energy are also obtained, offering a comprehensive electronic profile of the molecule. nih.govresearchgate.net For a related compound, 1-hydroxy-2-naphthoic acid, DFT calculations using the B3LYP/6-31G(d,p) method have been used to determine its optimized structure, showing good agreement with experimental X-ray diffraction data. researchgate.net

Table 1: Theoretical Geometrical and Electronic Parameters for a Naphthoate Structure (Illustrative) This table presents typical parameters that would be calculated for Methyl 6-hydroxy-1-naphthoate using DFT methods, based on findings for structurally similar molecules.

| Parameter | Theoretical Value |

| Total Energy | Varies with basis set |

| Dipole Moment (μ) | ~2-3 Debye |

| C=O Bond Length | ~1.24 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.95 Å |

| C-C (aromatic) Bond Length | ~1.37 - 1.46 Å |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. dergipark.org.trirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity profile. For instance, a "hard" molecule possesses a large HOMO-LUMO gap, making it less reactive, whereas a "soft" molecule has a small gap and is more polarizable and reactive. dergipark.org.tr

Table 2: Calculated Quantum Chemical Descriptors (Illustrative) This table shows representative quantum chemical descriptors derived from FMO analysis for a molecule like Methyl 6-hydroxy-1-naphthoate.

| Parameter | Formula | Typical Value (eV) |

| E_HOMO | - | ~ -6.5 |

| E_LUMO | - | ~ -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.0 |

| Ionization Potential (I) | -E_HOMO | ~ 6.5 |

| Electron Affinity (A) | -E_LUMO | ~ 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 |

| Chemical Softness (S) | 1 / η | ~ 0.2 |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.0 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. mdpi.com

Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms. Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green areas denote neutral or nonpolar regions. For Methyl 6-hydroxy-1-naphthoate, the MEP surface would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, making them sites for hydrogen bonding and electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as an electrophilic site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. These in silico techniques are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug development. nih.gov QSAR models can forecast a wide range of pharmacokinetic properties based on the molecular structure of Methyl 6-hydroxy-1-naphthoate. These predictions help to identify potential liabilities early in the drug discovery process, reducing the costs and time associated with experimental testing. semanticscholar.org

Predicted parameters often include aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. By analyzing these properties, researchers can assess the drug-likeness of a compound and make informed decisions about its potential as a therapeutic agent. nih.govnih.gov

Table 3: Predicted ADMET Properties (Illustrative) This table provides examples of pharmacokinetic parameters that can be predicted for Methyl 6-hydroxy-1-naphthoate using computational models.

| ADMET Parameter | Predicted Outcome | Significance |

| Aqueous Solubility | Moderate | Affects absorption and formulation |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Determines CNS activity |

| Human Intestinal Absorption (HIA) | High | Indicates potential for oral bioavailability |

| Plasma Protein Binding | High | Influences distribution and free drug concentration |

| CYP2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions |

| Mutagenicity (Ames Test) | Non-mutagenic | Indicator of genotoxicity |

Correlation of Molecular Descriptors with Biological Outcomes

The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic.

For the parent compound, 6-Hydroxy-1-naphthoic acid, several key descriptors have been computationally determined. The octanol-water partition coefficient (XLogP3) is a measure of hydrophobicity, which influences membrane permeability and absorption. The Topological Polar Surface Area (TPSA) is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. The number of hydrogen bond donors and acceptors is critical for molecular recognition and binding to biological targets. By establishing a statistical relationship between these descriptors and a known biological activity, a QSAR model can be built to predict the activity of new or untested compounds.

Table 4: Key Molecular Descriptors for 6-Hydroxy-1-naphthoic Acid This table lists important calculated molecular descriptors for the parent acid of the target compound, which are used in QSAR modeling.

| Molecular Descriptor | Value | Biological Relevance |

| Molecular Weight | 188.18 g/mol | Influences size-dependent transport |

| XLogP3 | 2.7 | Measures lipophilicity and permeability |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | Predicts transport properties and bioavailability |

| Hydrogen Bond Donors | 2 | Governs specific intermolecular interactions |

| Hydrogen Bond Acceptors | 3 | Governs specific intermolecular interactions |

| Rotatable Bond Count | 1 | Relates to conformational flexibility |

Future Directions and Emerging Research Avenues

Rational Design of Methyl 6-hydroxy-1-naphthoate Derivatives with Targeted Functions

The inherent reactivity of the hydroxyl and ester groups of methyl 6-hydroxy-1-naphthoate provides a foundation for the rational design of new molecules with specific, targeted functions. nih.gov By strategically modifying its structure, researchers can fine-tune the compound's properties to create derivatives with enhanced or entirely new biological activities and material characteristics.

In the realm of medicinal chemistry, the naphthalene (B1677914) scaffold is a well-established pharmacophore. The rational design of novel naphthamides derived from the corresponding 6-hydroxy-1-naphthoic acid has led to the discovery of potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov This highlights the potential of the methyl 6-hydroxy-1-naphthoate backbone in developing new anticancer agents. For instance, a series of naphthalene-based diarylamides have been designed as pan-Raf kinase inhibitors, showing promise in melanoma treatment. chemisgroup.us

Furthermore, the anti-inflammatory potential of naphthoate derivatives is an active area of investigation. A closely related isomer, methyl-1-hydroxy-2-naphthoate, has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB and MAPK signaling pathways. acs.org This provides a strong rationale for designing and screening methyl 6-hydroxy-1-naphthoate derivatives for similar or enhanced anti-inflammatory properties. Structure-activity relationship (SAR) studies are crucial in this context, helping to elucidate how different substituents on the naphthalene ring influence biological activity. For example, in some classes of anti-inflammatory compounds, the presence and position of hydroxyl groups are critical for activity. nih.gov

The principles of rational design also extend to materials science. By modifying the core structure, it is possible to create novel liquid crystals, polymers, and functional dyes. The rigid naphthalene unit imparts desirable thermal and mechanical properties, making its derivatives attractive for high-performance materials.

Future efforts in this area will likely involve a combination of synthetic chemistry, computational modeling, and high-throughput screening to accelerate the discovery of new derivatives with tailored functions. The following table provides a conceptual overview of potential rationally designed derivatives and their targeted applications.

| Derivative Class | Potential Modification | Targeted Function | Potential Application |

| Naphthamide Analogs | Amide bond formation at C1, modification of the amine substituent. | Kinase Inhibition (e.g., VEGFR-2, Raf) | Anticancer therapy |

| Ether Derivatives | Alkylation or arylation of the C6 hydroxyl group. | Modulation of solubility and biological activity. | Anti-inflammatory agents, antimicrobials. |

| Ester Analogs | Transesterification with various alcohols. | Pro-drugs, modified release profiles. | Drug delivery systems. |

| Heterocyclic Hybrids | Annulation of heterocyclic rings onto the naphthalene core. | Novel biological activities. | Enzyme inhibitors, fluorescent probes. |

Integration with Advanced Analytical and Spectroscopic Techniques (e.g., NMR, HRMS, X-ray Crystallography, GC-MS)

To fully elucidate the structure, purity, and properties of methyl 6-hydroxy-1-naphthoate and its derivatives, the integration of advanced analytical and spectroscopic techniques is indispensable. These methods provide detailed molecular-level information that is crucial for quality control, reaction monitoring, and understanding structure-property relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of organic molecules. For methyl 6-hydroxy-1-naphthoate, 1H NMR would provide information on the chemical environment of each proton, while 13C NMR would identify all the unique carbon atoms in the molecule. nih.gov Spectroscopic data for the parent acid, 6-hydroxy-1-naphthoic acid, is available and serves as a reference for its methyl ester. chemisgroup.usresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a compound and, consequently, its elemental composition. This technique is invaluable for confirming the identity of newly synthesized derivatives and for identifying unknown impurities or metabolites.

X-ray Crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of methyl 6-hydroxy-1-naphthoate, single-crystal X-ray diffraction can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information is critical for understanding the solid-state packing of materials and for rationalizing the binding of a drug molecule to its biological target. For instance, the crystal structure of a related compound, methyl 6-dimethylamino-4-hydroxy-2-naphthoate, has been determined, providing insights into its molecular geometry. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For methyl 6-hydroxy-1-naphthoate and its more volatile derivatives, GC-MS can be used for purity assessment and for the analysis of complex mixtures. researchgate.netmaynoothuniversity.ie The derivatization of the hydroxyl group may be necessary to increase the volatility for GC analysis.

The following table summarizes the key applications of these techniques for the analysis of methyl 6-hydroxy-1-naphthoate and its derivatives.

| Technique | Application | Information Obtained |

| NMR (1H, 13C) | Structural elucidation, purity assessment. | Chemical shifts, coupling constants, carbon skeleton. |

| HRMS | Molecular formula determination, identification of unknowns. | Exact mass, elemental composition. |

| X-ray Crystallography | Determination of 3D molecular structure. | Bond lengths, bond angles, stereochemistry, crystal packing. |

| GC-MS | Separation and identification of volatile compounds. | Retention time, mass spectrum for component identification. |

Exploration of Novel Biocatalytic Systems for Naphthoate Synthesis and Modification

The growing emphasis on green chemistry is driving the exploration of biocatalytic systems for the synthesis and modification of chemical compounds. Enzymes offer several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. For methyl 6-hydroxy-1-naphthoate, biocatalysis presents exciting opportunities for both its synthesis and the creation of novel derivatives.

The enzymatic esterification of the precursor, 6-hydroxy-1-naphthoic acid, with methanol (B129727) is a promising route to methyl 6-hydroxy-1-naphthoate. Lipases are a class of enzymes that are widely used for ester synthesis and are known to be effective in non-aqueous media. chemisgroup.us The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), could facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.net Research in this area would focus on optimizing reaction parameters such as solvent, temperature, and water activity to achieve high conversion and yield. maynoothuniversity.ie

Beyond synthesis, biocatalytic systems can be employed for the selective modification of the methyl 6-hydroxy-1-naphthoate molecule. For instance, hydroxylation at other positions on the naphthalene ring could be achieved using specific hydroxylase enzymes. Biotransformation using whole-cell systems, such as bacteria or fungi, can also be explored to introduce new functional groups onto the naphthoate core. nih.gov For example, the degradation of 2-hydroxy-1-naphthoic acid by Burkholderia sp. involves a series of enzymatic steps, suggesting the potential for harnessing such pathways for synthetic purposes. researchgate.net

Metabolic engineering of microorganisms offers a long-term vision for the de novo production of 6-hydroxy-1-naphthoic acid and its derivatives from simple carbon sources. By introducing and optimizing biosynthetic pathways in host organisms like E. coli or yeast, it may be possible to develop sustainable and cost-effective production platforms. mdpi.comnih.gov

| Biocatalytic Approach | Enzyme/System | Potential Application | Advantages |

| Enzymatic Esterification | Lipases (e.g., CALB) | Synthesis of methyl 6-hydroxy-1-naphthoate. | High selectivity, mild conditions, reusability of enzyme. |

| Selective Modification | Hydroxylases, Oxidoreductases | Introduction of new functional groups. | Regio- and stereoselectivity. |

| Whole-Cell Biotransformation | Bacteria, Fungi | Derivatization of the naphthalene core. | Multi-step reactions in a single pot. |

| Metabolic Engineering | Engineered E. coli or yeast | De novo biosynthesis from simple feedstocks. | Sustainable and potentially low-cost production. |

Development of Naphthoate-Based Probes for Chemical Biology

Chemical probes are essential tools for studying biological processes in living systems. The naphthalene moiety, with its inherent fluorescence and rigid structure, is an excellent scaffold for the design of such probes. nih.gov Methyl 6-hydroxy-1-naphthoate and its derivatives are promising candidates for the development of novel fluorescent probes for various applications in chemical biology, including bioimaging and sensing.

The fluorescence properties of the naphthalene ring are sensitive to its local environment, making it suitable for the design of "turn-on" or "turn-off" fluorescent sensors. For example, derivatives can be designed to exhibit changes in fluorescence upon binding to specific metal ions. nih.gov The hydroxyl and ester functionalities of methyl 6-hydroxy-1-naphthoate can be readily modified to introduce chelating groups for selective metal ion recognition.

Furthermore, naphthoate-based probes can be developed for the detection of specific enzymes. rsc.org A common strategy involves attaching a recognition motif for the target enzyme to the fluorophore. Enzymatic cleavage of this motif would lead to a change in the fluorescence signal, allowing for the detection of enzyme activity. For instance, naphthalimide-based probes have been successfully used for the detection of various enzymes. maynoothuniversity.ie

The lipophilic nature of the naphthalene core can also be exploited for targeting specific subcellular compartments. For example, a naphthalene-based fluorescent probe has been developed for imaging mitochondrial pH. nih.gov By incorporating appropriate targeting moieties, methyl 6-hydroxy-1-naphthoate derivatives could be designed to accumulate in specific organelles, enabling the study of localized biological events.

| Probe Type | Design Strategy | Target Analyte | Application |

| Fluorescent Metal Ion Sensor | Incorporation of a chelating group. | Biologically relevant metal ions (e.g., Zn2+, Cu2+). | Studying metal ion homeostasis. |

| Enzyme-Activatable Probe | Attachment of an enzyme-cleavable recognition site. | Specific enzymes (e.g., proteases, phosphatases). | Monitoring enzyme activity in cells and tissues. |

| Subcellularly-Targeted Probe | Conjugation with an organelle-targeting moiety. | pH, viscosity, reactive oxygen species. | Bioimaging of specific organelles. |

| Bio-orthogonal Probe | Introduction of a bio-orthogonal functional group. | Labeling of biomolecules in living systems. | Tracking and imaging of proteins, lipids, etc. |

Sustainable Synthesis and Green Chemistry Approaches for Industrial Applications

The industrial production of fine chemicals like methyl 6-hydroxy-1-naphthoate is increasingly being guided by the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and use renewable resources. Future research will focus on developing more sustainable and environmentally friendly synthetic routes for this compound and its derivatives.

As mentioned previously, biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes for esterification can replace harsh acidic or basic catalysts and reduce the need for high temperatures and pressures. maynoothuniversity.ie Similarly, chemo-enzymatic approaches, which combine a chemical step with a biocatalytic one, can provide efficient and sustainable routes to complex naphthoate derivatives. For example, a laccase-mediated dimerization followed by a chemical rearrangement has been used to synthesize a substituted 6-hydroxy-2-naphthoic acid. acs.org

Another key aspect of green chemistry is the use of renewable feedstocks. Research into the production of 6-hydroxy-1-naphthoic acid from biomass-derived starting materials is a promising long-term goal. This could involve the metabolic engineering of microorganisms to convert sugars or other renewable carbon sources into the desired product.

The optimization of reaction conditions to improve atom economy and reduce solvent usage is also a critical area of focus. The development of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. Furthermore, the development of continuous flow processes can offer advantages in terms of efficiency, safety, and scalability compared to traditional batch processes.

| Green Chemistry Approach | Specific Strategy | Benefit |

| Biocatalysis | Enzymatic esterification, biotransformation. | Mild reaction conditions, high selectivity, reduced waste. |

| Renewable Feedstocks | Metabolic engineering for biosynthesis from biomass. | Reduced reliance on fossil fuels. |

| Alternative Reaction Media | Use of greener solvents (e.g., water, ionic liquids), solvent-free conditions. | Reduced environmental pollution. |

| Process Intensification | Continuous flow synthesis, microwave-assisted synthesis. | Improved energy efficiency, higher throughput, enhanced safety. |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | Waste minimization. |

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 6-hydroxy-1-naphthoate in laboratory settings?

Methyl 6-hydroxy-1-naphthoate can be synthesized via esterification of 6-hydroxy-1-naphthoic acid using methanol under acidic catalysis. Aromatic bromination or iodination intermediates (e.g., Methyl 6-bromo-2-naphthoate) may serve as precursors for functionalization, as demonstrated in analogous naphthalene derivatives . Key steps include:

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).

- Characterization : Confirm product identity via NMR (¹H/¹³C), FTIR (ester C=O stretch ~1700 cm⁻¹), and mass spectrometry.

- Yield optimization : Adjust reaction time, temperature, and catalyst concentration (e.g., H₂SO₄ or TsOH).

Q. How can researchers safely handle Methyl 6-hydroxy-1-naphthoate given its potential hazards?

Based on safety data for structurally similar compounds (e.g., 1-(6-Methoxy-2-naphthyl)ethanol):

- Hazard classification : Acute toxicity (Category 4), chronic aquatic hazard (Category 4) .

- Protective measures :

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in crystallographic data during structural elucidation of Methyl 6-hydroxy-1-naphthoate?

Discrepancies in X-ray diffraction data (e.g., twinning, low-resolution datasets) can be addressed using:

- SHELX programs :

- Validation metrics :

Q. How do researchers design toxicological studies to assess chronic effects of Methyl 6-hydroxy-1-naphthoate exposure in model organisms?

Adopt systematic protocols from naphthalene derivative studies:

Q. What computational and experimental methods evaluate the environmental persistence of Methyl 6-hydroxy-1-naphthoate?

- Biodegradation assays : Use OECD 301B (modified Sturm test) to measure CO₂ evolution in aqueous media.

- Photodegradation : Exclude to UV-Vis light (λ = 254–365 nm) and monitor via HPLC .

- QSAR modeling : Predict log Kow (octanol-water partition coefficient) to estimate bioaccumulation potential.

Data Contradiction Analysis

Q. How should conflicting data on Methyl 6-hydroxy-1-naphthoate’s aquatic toxicity be reconciled?

-

Source evaluation : Compare study conditions (e.g., pH, temperature, test species). For example:

Study LC₅₀ (mg/L) Test Species pH A 12.5 Daphnia magna 7.0 B 4.8 Danio rerio 6.5 -

Methodological adjustments :

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.